5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid
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Overview
Description
5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-2-hydroxybenzenesulfonic acid. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazoline under alkaline conditions to form the azo compound. This step is crucial as it determines the final structure and properties of the dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted by nucleophiles like hydroxide ions (OH-) or amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile, food, and cosmetic industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid primarily involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(p-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid
- 5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(o-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid
Uniqueness
5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid is unique due to the specific positioning of the sulfonic acid group on the phenyl ring, which influences its solubility, stability, and interaction with other molecules. This unique structure makes it particularly suitable for applications where stability and vibrant color are essential.
Properties
CAS No. |
29194-44-3 |
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Molecular Formula |
C16H13ClN4O8S2 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O8S2/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26/h2-7,14,22H,1H3,(H,24,25,26)(H,27,28,29) |
InChI Key |
IMQZAMUWKUCBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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